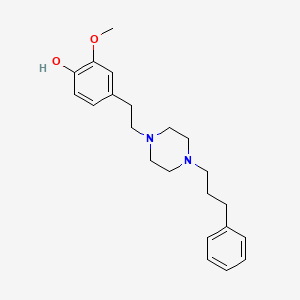

2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol

Overview

Description

2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the field of neuropharmacology.

Preparation Methods

The synthesis of 2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 2-methoxyphenol with 1-bromo-3-phenylpropane, followed by the reaction with piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol primarily involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Comparison with Similar Compounds

2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol can be compared with other piperazine derivatives such as trazodone, naftopidil, and urapidil. These compounds also exhibit interactions with neurotransmitter systems but differ in their specific targets and therapeutic applications. For instance:

Trazodone: Primarily used as an antidepressant and anxiolytic.

Naftopidil: Used for the treatment of benign prostatic hyperplasia.

Urapidil: Employed as an antihypertensive agent.

Biological Activity

2-Methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol, commonly referred to as the compound of interest, is a synthetic organic molecule with notable structural characteristics and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Chemical Formula : C22H30N2O2

- Molecular Weight : 354.49 g/mol

- IUPAC Name : this compound

- CAS Number : 425644-73-1

The structure features a phenolic group linked to a piperazine moiety, which is often associated with diverse biological activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties by inhibiting pathways such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPK). These pathways play crucial roles in mediating inflammatory responses in various cell types, including monocytes .

- Neurotransmitter Interaction : Compounds structurally related to piperazine derivatives are known to interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction can influence mood and behavior, making it a candidate for further investigation in psychiatric disorders .

- Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which can help mitigate oxidative stress in biological systems .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Inflammatory Pathways : It is hypothesized that the compound may inhibit the translocation of PKCδ and subsequent activation of JNK pathways, leading to reduced expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) .

- Modulation of Neurotransmitter Levels : By acting on dopamine and serotonin transporters, the compound may enhance or inhibit neurotransmitter reuptake, influencing synaptic transmission and overall neural activity .

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a related compound, revealing that it significantly reduced inflammation markers in human monocytic THP-1 cells when exposed to phorbol myristate acetate (PMA). The results demonstrated a decrease in COX-2 expression and chemokine ligand production, suggesting that similar compounds could be developed as anti-inflammatory agents .

Study 2: Neurotransmitter Binding Affinity

Another research effort focused on the binding affinity of piperazine derivatives to dopamine transporters (DAT) and serotonin transporters (SERT). Results indicated that modifications in the side chain could enhance DAT selectivity without compromising SERT affinity, indicating a potential for developing dual-action antidepressants .

Study 3: Antioxidant Activity Assessment

Research assessing the antioxidant capacity of phenolic compounds similar to our target compound showed significant free radical scavenging activity. This property is essential for developing therapeutic agents aimed at oxidative stress-related conditions .

Properties

IUPAC Name |

2-methoxy-4-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-26-22-18-20(9-10-21(22)25)11-13-24-16-14-23(15-17-24)12-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-10,18,25H,5,8,11-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZHQJSBFQYDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.